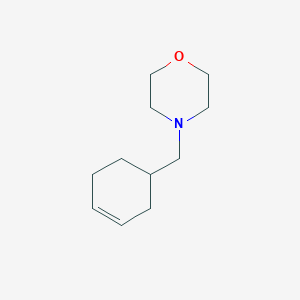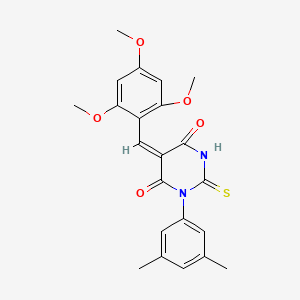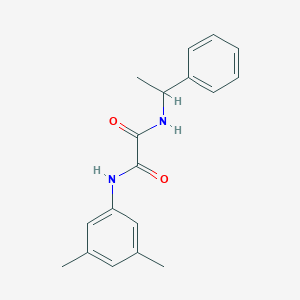
4-(4-bromophenyl)-1-(4-phenylcyclohexyl)-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromophenyl)-1-(4-phenylcyclohexyl)-4-piperidinol, also known as 4'-Br-4-Phenylcyclohexylpiperidinol (4'-Br-PCP-OH), is a synthetic compound belonging to the class of arylcyclohexylamines. It is a derivative of phencyclidine (PCP) and has been studied for its potential use as a pharmacological tool in scientific research. In
Wirkmechanismus
The exact mechanism of action of 4'-Br-PCP-OH is not fully understood, but it is thought to act as a non-competitive antagonist at the NMDA receptor. This means that it binds to a different site on the receptor than the neurotransmitter glutamate, which normally activates the receptor. By blocking the receptor, 4'-Br-PCP-OH can modulate the activity of neurons in the brain and affect learning, memory, and other cognitive processes.
Biochemical and Physiological Effects:
Studies have shown that 4'-Br-PCP-OH can affect various biochemical and physiological processes in the brain. It has been found to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its psychoactive effects. It has also been shown to decrease the activity of certain enzymes involved in neurotransmitter synthesis and metabolism, which could further affect neurotransmitter levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4'-Br-PCP-OH in lab experiments is its high affinity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its psychoactive effects and potential for abuse make it important to use caution when handling and administering the compound. Additionally, its effects on other neurotransmitter systems and enzymes could complicate interpretation of results in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4'-Br-PCP-OH. One area of interest is its potential therapeutic use in psychiatric disorders such as depression and schizophrenia, which are thought to involve dysfunction of the NMDA receptor. Another area of interest is its potential as a tool for studying the role of the sigma-1 receptor in various physiological and pathological processes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4'-Br-PCP-OH and its potential for use in lab experiments.
Synthesemethoden
The synthesis of 4'-Br-PCP-OH involves the reaction of 4-bromobenzaldehyde with cyclohexanone in the presence of sodium hydroxide to form 4-bromo-4-phenylcyclohexanone. This intermediate is then reacted with piperidine in the presence of sodium borohydride to produce 4'-Br-PCP-OH. The purity and yield of the final product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4'-Br-PCP-OH has been studied for its potential use as a pharmacological tool in scientific research. It has been found to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. It has also been shown to have activity at the sigma-1 receptor, which is involved in modulating neurotransmission and has been implicated in various psychiatric disorders.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-1-(4-phenylcyclohexyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28BrNO/c24-21-10-8-20(9-11-21)23(26)14-16-25(17-15-23)22-12-6-19(7-13-22)18-4-2-1-3-5-18/h1-5,8-11,19,22,26H,6-7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXMTRYFKHRETN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCC(CC3)(C4=CC=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-furylmethyl)-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4962442.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4962450.png)
![2-{[3-(2-ethylphenoxy)propyl]amino}ethanol](/img/structure/B4962455.png)
![5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate](/img/structure/B4962462.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanamide](/img/structure/B4962465.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4962470.png)

![4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B4962489.png)
![methyl 6-methyl-2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4962504.png)
![methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B4962513.png)

![1-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B4962525.png)